

BP-1-102: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BP-1-102**

Cat. No.: **B612108**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of **BP-1-102**, a potent and orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This document includes detailed experimental protocols and data presented in a clear, structured format to facilitate its use in a research and drug development setting.

Chemical Structure and Properties

BP-1-102, with the IUPAC name 4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonyl]amino]acetyl]amino]-2-hydroxybenzoic acid, is a novel amidosalicylic acid-based compound.^{[1][2]} It was developed through computer-aided lead optimization of the initial STAT3 inhibitor, S3I-201. The chemical structure of **BP-1-102** is presented below.

Chemical Structure:

Table 1: Chemical and Physical Properties of **BP-1-102**

Property	Value	Reference
Molecular Formula	C ₂₉ H ₂₇ F ₅ N ₂ O ₆ S	[2][3]
Molecular Weight	626.59 g/mol	[3][4]
CAS Number	1334493-07-0	[2]
Appearance	White powder	[1]
Solubility	DMSO: 100 mg/mL	[1]
InChI Key	WNVSFFVDMUSXSX- UHFFFAOYSA-N	[1][3]
SMILES	Fc1c(c(c(c1F)F)--INVALID- LINK-- (=O)N(CC(=O)N(Cc3ccc(cc3)C 4CCCCC4)c2cc(c(cc2)C(=O)O)O)C)F	[1]

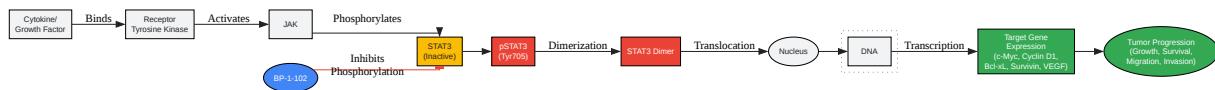
Mechanism of Action

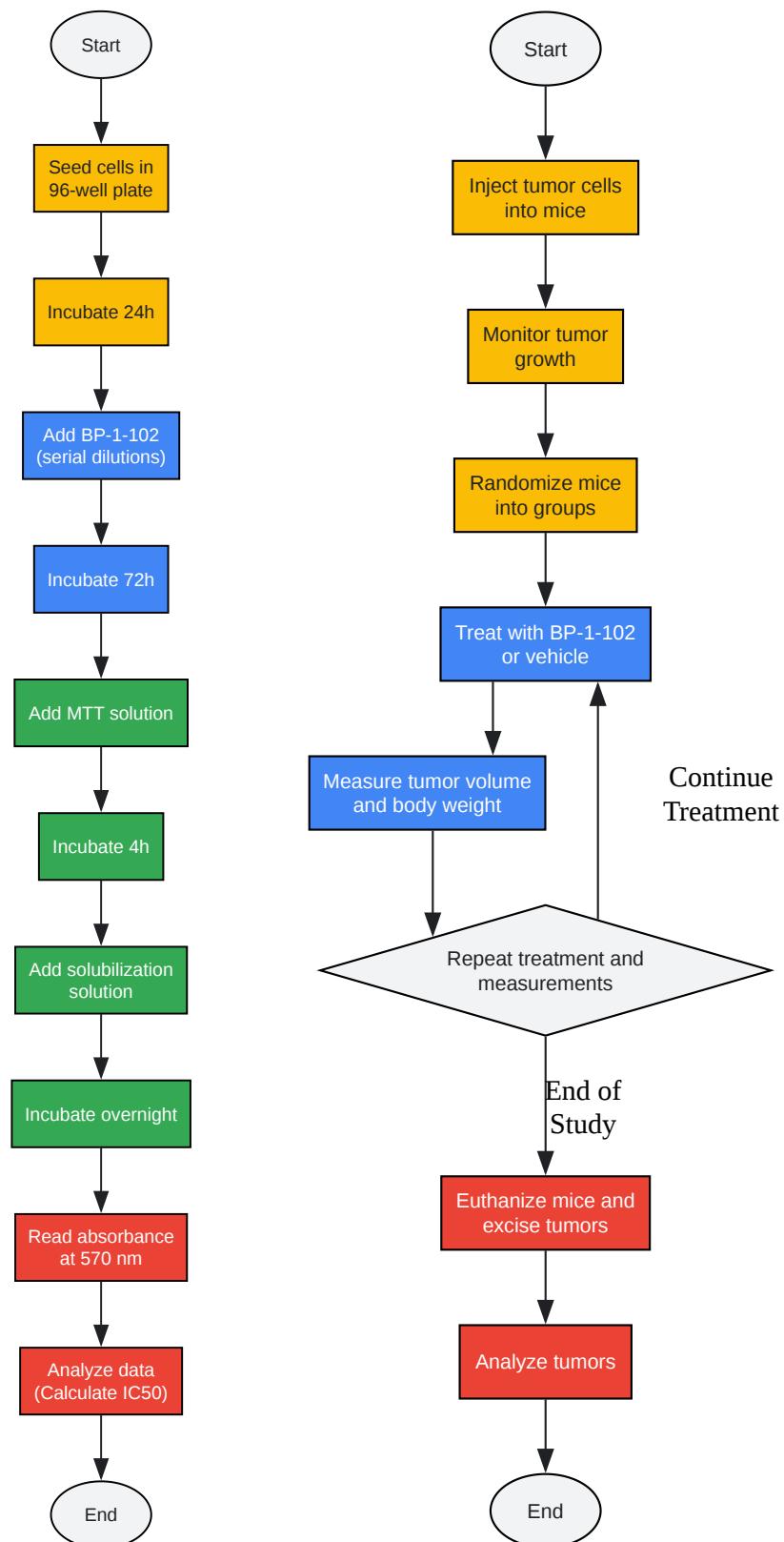
BP-1-102 is a selective inhibitor of STAT3, a transcription factor that is constitutively activated in a wide range of human cancers and plays a pivotal role in tumor cell proliferation, survival, metastasis, and angiogenesis.[5] **BP-1-102** exerts its inhibitory effect by directly binding to the SH2 domain of STAT3.[6] This binding event physically blocks the recruitment of STAT3 to the activated receptor complex, thereby preventing its phosphorylation at Tyrosine 705 (Tyr705), a critical step for STAT3 activation, dimerization, and subsequent nuclear translocation.[6][7]

By inhibiting STAT3 phosphorylation and dimerization, **BP-1-102** effectively abrogates the transcriptional activity of STAT3. This leads to the downregulation of various STAT3 target genes that are crucial for tumor progression, including:

- Cell cycle regulators: c-Myc, Cyclin D1[4][6][8]
- Anti-apoptotic proteins: Bcl-xL, Survivin[4][6][8]
- Angiogenesis factors: VEGF[4][6][8]

The inhibition of these downstream targets ultimately results in the suppression of tumor cell growth, survival, migration, and invasion.[4][8]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. med.upenn.edu [med.upenn.edu]
- 2. Design, synthesis, and in vitro evaluation of BP-1-102 analogs with modified hydrophobic fragments for STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 5. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 7. pnas.org [pnas.org]
- 8. imperial.ac.uk [imperial.ac.uk]
- To cite this document: BenchChem. [BP-1-102: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b612108#chemical-structure-and-properties-of-bp-1-102\]](https://www.benchchem.com/product/b612108#chemical-structure-and-properties-of-bp-1-102)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com